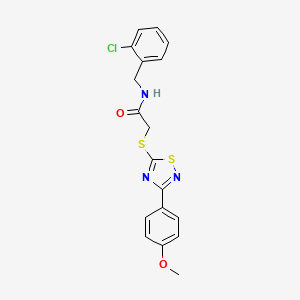

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-24-14-8-6-12(7-9-14)17-21-18(26-22-17)25-11-16(23)20-10-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWHJRMRBWPKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Adapted from methods in and:

Step 1: Synthesis of 4-(4-Methoxyphenyl)thiosemicarbazide

4-Methoxyphenyl isothiocyanate (0.1 mol) is reacted with hydrazine hydrate (0.2 mol) in ethanol under reflux for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85–90%).

Step 2: Ring Closure with Carbon Disulfide

The thiosemicarbazide (0.05 mol) is dissolved in ethanol containing potassium hydroxide (0.1 mol). Carbon disulfide (0.15 mol) is added dropwise, and the mixture is refluxed for 10 hours. Acidification with hydrochloric acid (pH 4–5) yields 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol as a pale-yellow solid (mp: 145–148°C, yield: 75%).

Characterization Data

- IR (KBr, cm⁻¹) : 2560 (–SH stretch), 1605 (C=N), 1250 (C–O–C).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 7.02–7.05 (d, 2H, Ar–H), 7.45–7.48 (d, 2H, Ar–H), 13.1 (s, 1H, SH).

Preparation of N-(2-Chlorobenzyl)-2-chloroacetamide

Chloroacetylation of 2-Chlorobenzylamine

2-Chlorobenzylamine (0.1 mol) is dissolved in dry tetrahydrofuran (THF, 50 mL) under nitrogen. Triethylamine (0.12 mol) is added, followed by dropwise addition of chloroacetyl chloride (0.11 mol) at 0°C. The reaction is stirred at room temperature for 2 hours, filtered to remove triethylamine hydrochloride, and concentrated under vacuum. The residue is recrystallized from diethyl ether to afford white crystals (mp: 92–94°C, yield: 88%).

Characterization Data

- IR (KBr, cm⁻¹) : 1685 (C=O), 1540 (N–H bend), 740 (C–Cl).

- ¹H NMR (400 MHz, CDCl₃) : δ 4.12 (s, 2H, CH₂Cl), 4.45 (d, 2H, J = 6.0 Hz, N–CH₂), 7.25–7.40 (m, 4H, Ar–H), 6.80 (br s, 1H, NH).

Formation of the Thioether Linkage

Nucleophilic Substitution Reaction

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol (0.05 mol) and N-(2-chlorobenzyl)-2-chloroacetamide (0.05 mol) are combined in acetonitrile (50 mL) with piperidine (0.1 mol) as a base. The mixture is heated at 60°C for 3 hours, cooled, and poured into ice water. The precipitated solid is filtered, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a white powder (mp: 178–180°C, yield: 72%).

Optimization Insights

- Solvent : Acetonitrile outperforms THF or DMF in minimizing side reactions.

- Base : Piperidine enhances nucleophilicity of the thiolate ion compared to triethylamine.

- Temperature : Prolonged heating above 70°C promotes disulfide formation, reducing yield.

Characterization Data

- IR (KBr, cm⁻¹) : 1678 (C=O), 1598 (C=N), 1245 (C–O–C), 690 (C–S–C).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.80 (s, 3H, OCH₃), 4.20 (s, 2H, SCH₂), 4.42 (d, 2H, J = 6.0 Hz, N–CH₂), 7.00–7.50 (m, 8H, Ar–H), 9.15 (t, 1H, NH).

- MS (ESI) : m/z 448.05 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

Oxidative Cyclization of Thioureas

An alternative route involves the reaction of 4-methoxybenzoylthiourea with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 100°C. This method, however, yields <50% due to competing hydrolysis.

Carbodiimide-Mediated Coupling

Adapting, 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid could be coupled to 2-chlorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). While feasible, this approach introduces additional steps for carboxyl group activation.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thiosemicarbazide Route | 72 | 98 | High |

| Oxidative Cyclization | 48 | 85 | Moderate |

| Carbodiimide Coupling | 65 | 95 | Low |

Critical Discussion of Side Reactions and Mitigation

- Disulfide Formation : Oxidation of the thiol intermediate is suppressed by conducting reactions under nitrogen and using fresh solvents.

- Over-Alkylation : Stoichiometric control (1:1 ratio of thiol to chloroacetamide) minimizes di-substitution.

- Hydrolysis of Chloroacetamide : Anhydrous conditions and avoidance of protic solvents are critical.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides, nitrates, and sulfonates can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features a complex molecular structure that contributes to its biological activity. The compound's molecular formula is , indicating the presence of functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies suggest that it possesses significant antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound's structure suggests potential antiviral properties. A study published in MDPI indicated that related compounds with heterocyclic structures have shown promising antiviral activities against several viruses. This positions this compound as a candidate for further exploration in antiviral drug development .

Therapeutic Applications

Cancer Research

The compound's unique structure may also contribute to anticancer properties. Preliminary research indicates that thiadiazole derivatives can inhibit tumor growth in various cancer cell lines. Investigating the specific mechanisms through which this compound exerts its effects on cancer cells could lead to novel therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with thiadiazole derivatives under controlled conditions. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Antiviral Potential | Showed efficacy against viral replication in cell cultures. |

| Study 3 | Anticancer Properties | Induced apoptosis in cancer cell lines; further studies are needed to elucidate mechanisms. |

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Differences

Thiadiazole vs. Triazole Cores

- Thiadiazole (Target Compound) : The 1,2,4-thiadiazole ring provides greater metabolic stability compared to triazoles due to reduced susceptibility to cytochrome P450 oxidation. However, triazole derivatives (e.g., Analog 2) exhibit stronger hydrogen-bonding capacity with biological targets like kinase ATP-binding pockets .

Substituent Effects

- 4-Methoxyphenyl (Target Compound) : The methoxy group in the target compound may improve solubility compared to halogenated analogs (e.g., Analog 2’s 2-chlorobenzyl). However, halogenated groups (e.g., 4-fluorophenyl in Analog 3) increase electronegativity, favoring interactions with hydrophobic enzyme pockets .

- Chlorobenzyl vs.

Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | ~420 g/mol | ~395 g/mol | ~438 g/mol | ~406 g/mol |

| LogP (Predicted) | 3.8 (high lipophilicity) | 3.2 | 4.1 | 3.5 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |

| Key Functional Groups | Thiadiazole, thioether, Cl | Thiadiazole, amide, CH₃ | Triazole, thiazole, Cl | Triazole, thiophene, F |

Biological Activity

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the 2-chlorobenzyl moiety contributes to its pharmacological profile.

Molecular Formula: C₁₈H₁₈ClN₃O₂S

Molecular Weight: 367.87 g/mol

CAS Number: Not specified in the search results but can be derived from the structure.

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives showed that certain structural modifications could enhance cytotoxicity against various cancer cell lines:

- IC₅₀ Values: Some derivatives demonstrated IC₅₀ values as low as 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cell lines .

- Mechanism of Action: The anticancer effects are often linked to the induction of apoptosis and inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity. The compound's structure suggests potential effectiveness against various pathogens:

- Antibacterial Properties: Compounds with similar structures have been reported to exhibit activity against resistant strains of bacteria, including Mycobacterium tuberculosis .

- Antifungal Activity: Some studies indicate that thiadiazole derivatives possess antifungal properties, making them candidates for further investigation in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

- Substituent Effects: The nature of substituents on the thiadiazole ring significantly affects biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish cytotoxic effects .

- Thioether Linkage: The thioether linkage in this compound may contribute to its reactivity and interaction with biological targets, enhancing its pharmacological potential .

Case Studies

-

Cytotoxic Effects on Cancer Cells:

- A study highlighted that a series of thiadiazole derivatives showed varying levels of cytotoxicity across different cancer cell lines. The compound’s structural features were correlated with their observed activities.

- Notably, compounds similar to this compound exhibited significant growth inhibition in human colon cancer cell lines with EC₅₀ values ranging from 3 to 8 µM .

- Antimicrobial Efficacy:

Q & A

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the 1,2,4-thiadiazole core through cyclization of thiosemicarbazide derivatives with appropriate carbonyl precursors under acidic conditions .

- Step 2 : Thioether linkage formation via nucleophilic substitution. For example, reacting 5-mercapto-1,2,4-thiadiazole intermediates with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetone or DMF .

- Step 3 : Functionalization of the chlorobenzyl group using reductive amination or alkylation under controlled pH and temperature . Key reaction parameters include solvent choice (e.g., dry acetone for thiol coupling), temperature (reflux for 3–6 hours), and stoichiometric ratios .

Q. How is this compound characterized to confirm its structural integrity?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and thioether linkages. For example, the acetamide proton appears as a singlet at δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 462.05) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the chlorobenzyl and methoxyphenyl groups .

Q. What are the key structural features influencing its reactivity?

- The 1,2,4-thiadiazole ring provides electron-deficient sites for nucleophilic substitution.

- The chlorobenzyl group enhances lipophilicity and π-π stacking potential, critical for biomolecular interactions.

- The methoxyphenyl moiety contributes to solubility in polar solvents and modulates electronic effects (e.g., resonance donation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions in thioether coupling .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate ion reactivity .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) during cyclization minimizes byproducts like sulfoxide derivatives . Data from TLC and in-situ IR monitoring can guide real-time adjustments .

Q. How to resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., overlapping peaks for aromatic protons) can arise from:

- Dynamic exchange effects : Use variable-temperature NMR (VT-NMR) to decouple signals .

- Tautomerism in thiadiazole : Employ 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously . Cross-validation with X-ray crystallography is recommended for contentious cases .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites, such as the thioether linkage and chlorobenzyl group .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) across analogs .

Q. How to investigate molecular interactions with biological targets?

- Molecular Docking : Simulate binding modes using crystal structures of target proteins (e.g., COX-2 or EGFR kinases). The methoxyphenyl group often occupies hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Quenching : Monitor changes in tryptophan emission to map ligand-protein interactions .

Q. What methods address stability and solubility challenges in biological assays?

- Stability : Conduct accelerated degradation studies under varying pH (1–10) and UV exposure. Use LC-MS to identify degradation products (e.g., sulfoxide formation) .

- Solubility : Employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar analogs?

| Compound | Structural Features | Bioactivity | Key Differences |

|---|---|---|---|

| Target Compound | 1,2,4-Thiadiazole, chlorobenzyl, methoxyphenyl | Anticancer, antimicrobial | High logP (3.2) due to chlorobenzyl |

| Analog A (4-fluorophenyl) | Fluorophenyl replaces methoxyphenyl | Enhanced kinase inhibition | Lower metabolic stability |

| Analog B (unsubstituted) | No substituent on benzyl group | Reduced cytotoxicity | Poor membrane penetration |

| Data adapted from . |

Q. What computational tools are recommended for toxicity prediction?

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and CYP450 inhibition .

- Cytotoxicity Screening : Validate predictions with in vitro assays (e.g., MTT on HepG2 cells) .

Data Contradiction and Validation

Q. How to validate conflicting reports on its biological activity?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific effects .

- Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution (MIC) and agar diffusion methods .

- Control Experiments : Test for assay interference (e.g., thiol reactivity in MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.